Eucomol

Description

Structure

3D Structure

Properties

IUPAC Name |

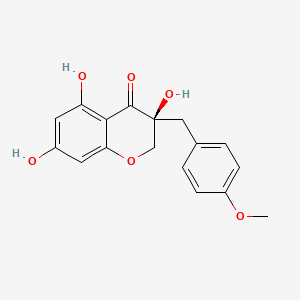

(3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSFQQNRFOVLGQ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Anticancer Mechanism of Eugenol: A Technical Overview for Researchers

Abstract

Eugenol, a naturally occurring phenolic compound, has demonstrated significant potential as an anticancer agent. Extensive in vitro and in vivo studies have elucidated its multifaceted mechanism of action, which involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of the molecular mechanisms underlying eugenol's effects on cancer cells, with a focus on data-driven insights and experimental methodologies.

Introduction

Eugenol (4-allyl-2-methoxyphenol) is a primary component of clove oil and is found in various other aromatic plants.[1] Traditionally used for its antiseptic and analgesic properties, recent research has highlighted its potent antiproliferative and pro-apoptotic activities against a wide range of cancer types, including breast, lung, colon, and skin cancers.[2] This document synthesizes the current understanding of eugenol's mechanism of action at the molecular level.

Cytotoxicity and Antiproliferative Effects

Eugenol exhibits dose- and time-dependent cytotoxicity against various cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values vary across different cell types, indicating a degree of selectivity in its anticancer activity.

Table 1: IC50 Values of Eugenol in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Reference |

| MCF-7 | Breast Cancer | 22.75 µM | Not Specified | [3][4] |

| MDA-MB-231 | Breast Cancer | 15.09 µM | Not Specified | [3][4] |

| MDA-MB-231 | Breast Cancer | 2.89 mM | 48 | [3][5] |

| T47-D | Breast Cancer | 0.9 µM | 24 | [6] |

| SK-BR-3 | Breast Cancer | 5-10 µM | 48 | [7] |

| A549 | Lung Cancer | 400 µM | 24 | [8] |

| HCT-15 | Colon Cancer | 300 µM | Not Specified | [5] |

| HT-29 | Colon Cancer | 500 µM | Not Specified | [5] |

| HOS | Osteosarcoma | ~1.5 mM | 24 | [1] |

| HL-60 | Leukemia | 23.7 µM | 48 | [1][5] |

| U-937 | Leukemia | 39.4 µM | 48 | [5] |

| HepG2 | Liver Cancer | 118.6 µM | 48 | [5] |

| PC3 | Prostate Cancer | 89.44 µg/mL | 48 | [5] |

| DU-145 | Prostate Cancer | 19.02 µM (derivative) | Not Specified | [1] |

| KB | Oral Squamous Carcinoma | 18.11 µM (derivative) | Not Specified | [1] |

Induction of Apoptosis

A primary mechanism of eugenol's anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key apoptotic regulators.

Mitochondrial (Intrinsic) Pathway

Eugenol triggers the mitochondrial pathway of apoptosis, characterized by:

-

Increased Reactive Oxygen Species (ROS) Production: Eugenol treatment leads to a surge in intracellular ROS levels, which acts as a key trigger for apoptosis.[2][9]

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Cytochrome c Release: The altered mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[1][6]

-

PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis.[6][10]

Experimental Protocol: TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Objective: To visualize and quantify apoptotic cells in eugenol-treated cancer cell cultures.

Materials:

-

Cancer cells cultured on coverslips or in multi-well plates

-

Eugenol solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS (Fixative)

-

0.25% Triton X-100 in PBS (Permeabilization Reagent)

-

TUNEL assay kit (containing TdT enzyme and fluorescently labeled dUTPs)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cancer cells onto coverslips or plates and allow them to adhere. Treat the cells with the desired concentrations of eugenol for a specified time. Include an untreated control.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[11]

-

Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature to allow entry of the labeling reagents.[11]

-

TUNEL Reaction: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's protocol, typically for 60 minutes at 37°C in a humidified chamber.[11]

-

Washing: Wash the cells twice with PBS to remove unincorporated nucleotides.

-

Counterstaining: Stain the cell nuclei with DAPI or Hoechst stain.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Cell Cycle Arrest

Eugenol can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, depending on the cell type and concentration.

-

G2/M Phase Arrest: In breast cancer cells (MCF-7 and MDA-MB-231), eugenol has been shown to cause cell cycle arrest at the G2/M phase.[3][4]

-

S Phase Arrest: In human melanoma cells, eugenol induces S-phase arrest.[2][12]

-

G1/S Transition Arrest: A sulfonamide derivative of eugenol was found to arrest MCF-7 cells at the G1/S transition.[3]

This cell cycle arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclins (Cyclin D1, Cyclin E) and cyclin-dependent kinases (CDKs).[3]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of eugenol on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells

-

Eugenol solution

-

PBS

-

70% Ethanol (Fixative)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cancer cells and treat them with various concentrations of eugenol for a defined period.

-

Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Modulation of Signaling Pathways

Eugenol exerts its anticancer effects by targeting multiple oncogenic signaling pathways.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers. Eugenol has been shown to inhibit the NF-κB signaling cascade.[7][10] It can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p50/p65 NF-κB subunits.[10] This inhibition leads to the downregulation of NF-κB target genes, such as those involved in cell proliferation (cyclin D1) and anti-apoptosis (Bcl-2).[7][13]

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway plays a crucial role in embryogenesis and tissue homeostasis, and its aberrant activation is linked to the development of several cancers, particularly those with cancer stem cell (CSC) populations. Eugenol has been found to downregulate the Wnt/β-catenin signaling pathway.[3] It promotes the cytoplasmic degradation of β-catenin by enhancing its N-terminal phosphorylation at Ser37, which prevents its nuclear translocation.[3][14][15] The inhibition of nuclear β-catenin leads to the reduced expression of its target genes, including CSC markers like CD44 and Oct4.[2][7]

Other Signaling Pathways

Eugenol has also been reported to modulate other signaling pathways, including:

-

PI3K/AKT/FOXO3a Pathway: Inhibition of this pathway has been observed in breast cancer cells, leading to apoptosis and autophagy.[16]

-

E2F1/Survivin Pathway: Downregulation of the transcription factor E2F1 and its anti-apoptotic target survivin has been demonstrated in breast cancer cells.[6]

Conclusion

Eugenol presents a compelling profile as a potential anticancer therapeutic agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways through a multi-targeted approach underscores its potential for further development. The data summarized in this guide highlight the extensive preclinical evidence supporting its efficacy. Future research should focus on clinical trials to translate these promising findings into effective cancer therapies.

Experimental Methodologies: A Summary

Table 2: Common Experimental Techniques Used to Study Eugenol's Anticancer Effects

| Technique | Purpose | Key Findings with Eugenol |

| MTT/WST-1 Assay | Measures cell viability and cytotoxicity. | Determines IC50 values of eugenol in various cancer cell lines.[6][17] |

| Flow Cytometry (Annexin V/PI) | Detects and quantifies apoptotic cells. | Confirms eugenol-induced apoptosis.[6] |

| Western Blotting | Detects and quantifies specific proteins. | Shows eugenol's effect on the expression of proteins involved in apoptosis (Bax, Bcl-2, caspases), cell cycle (cyclins, CDKs), and signaling pathways (NF-κB, β-catenin).[1][6][18] |

| RT-PCR | Measures mRNA expression levels of specific genes. | Demonstrates that eugenol can regulate the transcription of oncogenes and tumor suppressor genes.[6] |

| TUNEL Assay | Detects DNA fragmentation in late-stage apoptosis. | Visualizes and confirms apoptotic cell death in tissues and cell cultures.[1] |

| Colony Formation Assay | Assesses the ability of single cells to form colonies (a measure of self-renewal). | Shows that eugenol can inhibit the clonogenic potential of cancer cells.[19] |

| Wound Healing/Transwell Assay | Measures cell migration and invasion. | Indicates eugenol's potential to inhibit metastasis.[19] |

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action of Eugenol in Cancer | Encyclopedia MDPI [encyclopedia.pub]

- 5. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement [mdpi.com]

- 6. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tumor suppressive roles of eugenol in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 13. ovid.com [ovid.com]

- 14. researchgate.net [researchgate.net]

- 15. Eugenol restricts Cancer Stem Cell population by degradation of β-catenin via N-terminal Ser37 phosphorylation-an in vivo and in vitro experimental evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Eugenol-Induced Autophagy and Apoptosis in Breast Cancer Cells via PI3K/AKT/FOXO3a Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Frontiers | Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Eucomol: An In-Depth Analysis of Its Biological Activity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomol, a homoisoflavonoid naturally occurring in select plant species, has emerged as a compound of interest in the field of pharmacology and drug discovery. Despite its intriguing chemical structure, comprehensive data on its biological activities and the underlying molecular mechanisms remain notably scarce. This technical guide aims to consolidate the currently available scientific information on this compound, focusing on its known biological effects, and to provide a framework for future research by detailing relevant experimental methodologies. The primary objective is to present a clear and concise overview for researchers and professionals engaged in the exploration of novel therapeutic agents.

Biological Activity of this compound

To date, the documented biological activity of this compound is primarily centered on its cytotoxic effects against cancer cell lines. Quantitative data from preliminary screenings have highlighted its potential as an anticancer agent. However, information regarding its anti-inflammatory, antimicrobial, or other biological activities is not yet available in the peer-reviewed scientific literature.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic activity against the human cholangiocarcinoma cell line (KKU-M156) and the human hepatocellular carcinoma cell line (HepG2). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported and are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| KKU-M156 | Cholangiocarcinoma | 7.12 |

| HepG2 | Hepatocellular Carcinoma | 25.76 |

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The molecular mechanisms through which this compound exerts its cytotoxic effects have not yet been elucidated. Further investigation is required to identify the intracellular targets and signaling cascades affected by this compound, which could include pathways related to apoptosis, cell cycle regulation, or cellular stress responses.

Experimental Protocols

The determination of the cytotoxic activity of a compound is a fundamental step in drug discovery. The IC50 values for this compound were likely determined using a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and standardized colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity. Below is a detailed, representative protocol for an MTT assay.

Protocol: Determination of IC50 using the MTT Assay

1. Cell Culture and Seeding:

-

Culture the desired cancer cell lines (e.g., KKU-M156, HepG2) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells in the logarithmic growth phase using trypsinization.

-

Determine cell viability and count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to obtain a range of desired concentrations.

-

Remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Visualizations

Given the absence of data on this compound's signaling pathways, a diagram illustrating a hypothetical mechanism would be speculative. Instead, the following diagram outlines the general experimental workflow for determining the cytotoxic activity of a compound like this compound using the MTT assay.

Workflow for determining the IC50 of this compound via MTT assay.

The current body of scientific literature indicates that this compound possesses cytotoxic properties against specific cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. However, the lack of information on its broader biological activities and molecular mechanisms of action represents a significant knowledge gap.

Future research should prioritize:

-

Confirmation and Expansion of Cytotoxicity Screening: Validating the reported IC50 values and expanding the screening to a wider panel of cancer cell lines.

-

Elucidation of Signaling Pathways: Investigating the molecular mechanisms underlying this compound's cytotoxicity, including its effects on apoptosis, cell cycle, and key cancer-related signaling pathways.

-

Exploration of Other Biological Activities: Assessing the anti-inflammatory, antimicrobial, and antioxidant properties of this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models.

A concerted effort to address these research areas will be crucial in fully understanding the therapeutic potential of this compound and advancing its development as a novel pharmacological agent.

Unveiling Eucomol: A Technical Guide to Its Natural Origins, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomol, a naturally occurring homoisoflavonoid, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, detailing its natural sources, isolation methods, and known biological activities. Particular emphasis is placed on its cytotoxic effects, with supporting quantitative data and a review of the experimental protocols used to determine these activities. Furthermore, this document elucidates the potential molecular mechanisms underlying this compound's bioactivity, including its influence on key cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Asparagaceae family. The principal natural sources of this compound include:

-

Eucomis bicolor : A species of flowering plant in the family Asparagaceae, from which this compound has been reported.

-

Eucomis vandermerwei : The bulbs of this species are a known source of this compound.

-

Dracaena cochinchinensis : this compound can be isolated from an ethanolic extract of this plant, which is also a source of the traditional medicine known as "dragon's blood" resin.[1]

Biological Activities and Quantitative Data

This compound has demonstrated notable cytotoxic activity against human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The available quantitative data on its bioactivity is summarized below.

| Cell Line | Activity | IC50 (µg/mL) | Reference |

| KKU-M156 (Cholangiocarcinoma) | Cytotoxicity | 7.12 | [1] |

| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 25.76 | [1] |

Table 1: Cytotoxic Activity of this compound

Experimental Protocols

This section details the methodologies for key experiments related to the biological evaluation of this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound against the KKU-M156 and HepG2 human cancer cell lines was determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

-

Cell Seeding: Cancer cells (KKU-M156 or HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow this compound to exert its cytotoxic effects.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a further 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Workflow for Cytotoxicity Assay:

Caption: Workflow of a typical cytotoxicity assay to determine the IC50 of this compound.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, its structural classification as a homoisoflavonoid suggests potential interactions with key cellular signaling pathways implicated in cancer cell proliferation and survival. Homoisoflavonoids, as a class, are known to exert a range of biological effects, including anti-inflammatory and anticancer activities, often through the modulation of signaling cascades. Based on the activities of structurally related compounds, the following pathways are proposed as potential targets for this compound.

Potential Signaling Pathway Modulation by this compound:

Caption: Putative signaling pathways modulated by this compound, leading to its biological effects.

Note: The depicted signaling pathways for this compound are hypothetical and based on the known activities of related homoisoflavonoids. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound, a homoisoflavonoid derived from plant sources such as Eucomis and Dracaena species, exhibits promising cytotoxic activity against cancer cells. This technical guide has summarized the current knowledge regarding its natural sources, biological activities with available quantitative data, and the experimental protocols for its evaluation. While the precise mechanisms of action are yet to be fully elucidated, its chemical structure suggests potential interactions with critical cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis. Future research should focus on the detailed elucidation of these pathways, the identification of specific molecular targets, and the in-vivo efficacy of this compound in preclinical models. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives in the development of novel anticancer therapies.

References

Unraveling the Bioactive Potential of Eugenol: A Guide to its Structure-Activity Relationship

An In-depth Analysis for Researchers and Drug Development Professionals

Eugenol, a naturally occurring phenolic compound abundant in clove oil, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical guide delves into the extensive structure-activity relationship (SAR) studies of eugenol and its derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. By exploring the chemical modifications of the eugenol scaffold, this document aims to illuminate the pathways to designing more potent and selective therapeutic agents.

Eugenol's versatile structure, characterized by a 4-allyl-2-methoxyphenol framework, presents three key sites for chemical modification: the hydroxyl group, the aromatic ring, and the allylic side chain.[2] These modifications have led to the synthesis of a wide array of derivatives with enhanced or novel biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the biological activity of eugenol derivatives.

Table 1: Antimicrobial and Antiparasitic Activity of Eugenol Derivatives

| Compound/Derivative | Modification | Target Organism(s) | Activity (IC50/MIC) | Reference |

| Eugenol | - | Leishmania amazonensis | >100 µM (IC50) | [1] |

| Nitro-MBHA Hybrid (ortho) | Ortho-nitro group on a 4-methyl-N-(2-methoxybenzyl)aniline scaffold derived from eugenol | Leishmania amazonensis | 4.71 µM (IC50) | [1] |

| Nitro-MBHA Hybrid (meta) | Meta-nitro group on a 4-methyl-N-(2-methoxybenzyl)aniline scaffold derived from eugenol | Leishmania amazonensis | 10.49 µM (IC50) | [1] |

| Nitro-MBHA Hybrid (para) | Para-nitro group on a 4-methyl-N-(2-methoxybenzyl)aniline scaffold derived from eugenol | Leishmania amazonensis | 8.75 µM (IC50) | [1] |

| Ester Derivatives (43-46) | Esterification of the phenolic group with various acyl chlorides | Bacillus subtilis, Candida albicans | 1.2–1.38 μM (MIC) | [1] |

| Acetyleugenol (33) | Acetylation of the hydroxyl group | Mycobacterium tuberculosis, Nontuberculous mycobacteria | Low activity | [2] |

| Ester Derivatives (38, 46) | Esterification of the hydroxyl group | Nontuberculous mycobacteria | More active than eugenol | [2] |

Table 2: Anti-inflammatory and Antioxidant Activity of Eugenol Derivatives

| Compound/Derivative | Modification | Target/Assay | Activity (IC50/Inhibition %) | Reference |

| Eugenol | - | 5-Lipoxygenase (5-LOX) | - | [4] |

| 4-Allylbenzene-1,2-diol (2) | Demethylation of the methoxy group to a hydroxyl group | 5-Lipoxygenase (5-LOX) | 33-37 µM (IC50) | [4] |

| Derivative 4e | - | 5-Lipoxygenase (5-LOX) | Active | [4] |

| Derivative 5d | - | 5-Lipoxygenase (5-LOX) | 33-37 µM (IC50) | [4] |

| Derivative 7c | - | 5-Lipoxygenase (5-LOX) | 33-37 µM (IC50) | [4] |

| Eugenol | - | Lipid peroxidation (linoleic acid emulsion) | 96.7% inhibition at 15 µg/mL | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of SAR studies. Below are outlines of key experimental protocols cited in the literature for assessing the bioactivity of eugenol derivatives.

Antimicrobial and Antiparasitic Assays

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is commonly used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is then adjusted to a standard (e.g., 0.5 McFarland standard) to ensure a consistent number of cells.

-

Serial Dilution: The test compounds (eugenol derivatives) are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In vitro Anti-leishmanial Activity Assay:

This assay evaluates the efficacy of compounds against Leishmania parasites.

-

Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum.

-

Compound Treatment: Promastigotes are seeded in 96-well plates and treated with various concentrations of the test compounds.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 72 hours).

-

Viability Assessment: Parasite viability is assessed using a colorimetric method, such as the MTT assay, which measures the metabolic activity of living cells.

-

IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces parasite viability by 50%, is calculated from the dose-response curve.

Anti-inflammatory Assays

5-Lipoxygenase (5-LOX) Inhibition Assay:

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the inflammatory pathway.

-

Enzyme Preparation: A source of 5-LOX enzyme is prepared, often from potato tubers or isolated from inflammatory cells.

-

Assay Reaction: The assay is typically performed in a spectrophotometer cuvette. The reaction mixture contains the enzyme, the substrate (linoleic acid or arachidonic acid), and the test compound at various concentrations.

-

Measurement of Product Formation: The activity of 5-LOX is monitored by measuring the formation of the product, which absorbs light at a specific wavelength (e.g., 234 nm for the conversion of linoleic acid).

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of product formation in the presence of the test compound to that of a control without the compound. The IC50 value is then determined.

Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This is a common and rapid method to assess the antioxidant capacity of a compound.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizing the Pathways and Processes

To better understand the logical relationships and experimental flows, the following diagrams have been generated.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Inhibition of the 5-Lipoxygenase Inflammatory Pathway.

References

- 1. From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iomcworld.com [iomcworld.com]

- 4. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature Review on the Therapeutic Potential of Eucomol: An In-depth Technical Guide

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the therapeutic potential of Eucomol. While preliminary data suggests cytotoxic activity against specific cancer cell lines, a thorough body of research on its anti-inflammatory, antioxidant, and broader anti-cancer effects, including detailed experimental protocols and elucidated signaling pathways, is currently unavailable. This guide summarizes the limited existing data on this compound and, for comparative and contextual purposes, provides a comprehensive overview of the well-researched related compound, Eugenol, for which a wealth of information exists.

This compound: Current State of Research

This compound is a phenolic compound that has been isolated from plants such as Dracaena cochinchinensis.[1] The current body of scientific literature on the specific therapeutic activities of this compound is sparse.

Anti-Cancer Activity

The primary available data on this compound's therapeutic potential lies in its cytotoxic effects on cancer cells. A key study demonstrated that this compound exhibits potent cytotoxicity against human cholangiocarcinoma (KKU-M156) and hepatocellular carcinoma (HepG2) cell lines.[1]

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) |

| KKU-M156 | Cholangiocarcinoma | 7.12[1] |

| HepG2 | Hepatocellular Carcinoma | 25.76[1] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A detailed experimental protocol for the above-mentioned cytotoxicity data is not publicly available. However, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol, commonly used to assess cell viability, is described below.

-

Cell Culture: Cancer cell lines (e.g., KKU-M156, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

dot

Caption: Workflow for a standard MTT cytotoxicity assay.

Anti-Inflammatory and Antioxidant Potential

This compound is a constituent of the traditional Thai remedy "Prasachandaeng," which is reported to possess anti-inflammatory and anti-proliferative activities.[1] However, specific studies isolating and characterizing the anti-inflammatory and antioxidant properties of this compound itself are lacking in the currently available scientific literature.

Eugenol: A Well-Characterized Therapeutic Agent

Due to the limited data on this compound, this guide now turns to Eugenol, a structurally related and extensively studied phenolic compound found in essential oils of clove, cinnamon, and other plants.[2][3][4] The wealth of information on Eugenol can provide a valuable framework for potential future research into this compound.

Anti-Cancer Potential of Eugenol

Eugenol has demonstrated significant anti-cancer effects across a variety of cancer types through multiple mechanisms.[2][5]

Table 2: Anti-Cancer Activities of Eugenol

| Cancer Type | Mechanism of Action | Key Findings (IC50, etc.) |

| Breast Cancer | Induction of apoptosis, cell cycle arrest at S-phase[6] | IC50: ~200-400 µM in MCF-7 and MDA-MB-231 cells[7][8] |

| Gastric Cancer | Induction of apoptosis, suppression of NF-κB[9][10] | - |

| Melanoma | Induction of apoptosis, cell cycle arrest[6] | - |

| Leukemia | Induction of apoptosis[2] | - |

| Osteosarcoma | Induction of apoptosis[2] | - |

Signaling Pathways Modulated by Eugenol in Cancer

Eugenol exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

-

NF-κB Pathway: Eugenol has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes inflammation and cell survival in many cancers.[3][6] Inhibition of NF-κB by Eugenol leads to the downregulation of its target genes, including those involved in cell proliferation and anti-apoptosis.[2]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell growth and survival. Eugenol has been reported to inhibit this pathway, leading to decreased cancer cell proliferation.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and apoptosis. Eugenol can modulate the components of this pathway, such as ERK, JNK, and p38, to induce apoptosis in cancer cells.[3]

dot

Caption: Eugenol's modulation of key cancer signaling pathways.

Anti-Inflammatory Properties of Eugenol

Eugenol exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[3]

Table 3: Anti-Inflammatory Activity of Eugenol

| Inflammatory Mediator/Pathway | Effect of Eugenol |

| Cyclooxygenase-2 (COX-2) | Inhibition[6] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased production[3][9] |

| NF-κB Signaling | Inhibition of activation[3][6] |

| MAPK Signaling (p38, ERK) | Inhibition of phosphorylation[3] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of Eugenol for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitrite Measurement (Griess Assay): After 24 hours of incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition by Eugenol is calculated relative to LPS-stimulated cells without Eugenol treatment.

dot

Caption: Eugenol's inhibition of the LPS-induced inflammatory pathway.

Antioxidant Properties of Eugenol

Eugenol is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress-induced cellular damage.

Table 4: Antioxidant Activity of Eugenol

| Assay | Activity |

| DPPH Radical Scavenging | Potent scavenging activity[11] |

| Lipid Peroxidation Inhibition | Strong inhibition[11] |

| Ferric Reducing Antioxidant Power (FRAP) | High reducing ability[12] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction: Various concentrations of Eugenol are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The discoloration of the DPPH solution indicates the scavenging activity of the antioxidant.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

The available scientific literature on the therapeutic potential of this compound is currently very limited, with the primary evidence centered on its in vitro cytotoxicity against two cancer cell lines. There is a clear need for further research to explore its anti-inflammatory, antioxidant, and broader anti-cancer properties.

In contrast, the related compound Eugenol has been extensively studied and has demonstrated significant therapeutic potential across multiple domains. The detailed understanding of Eugenol's mechanisms of action and its effects on various signaling pathways can serve as a valuable guide for future investigations into this compound.

Future research on this compound should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines.

-

Mechanistic studies: Investigating the signaling pathways modulated by this compound in cancer cells to understand its mode of action.

-

Anti-inflammatory and antioxidant assays: Quantifying the anti-inflammatory and antioxidant capacities of this compound using established in vitro and in vivo models.

-

In vivo studies: Assessing the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

By undertaking these research endeavors, the scientific community can begin to build a comprehensive understanding of the therapeutic potential of this compound and determine its viability as a candidate for future drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assessment of antioxidant activity of eugenol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A comprehensive and systematic review on potential anticancer activities of eugenol: From pre-clinical evidence to molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eugenol: An Insight Into the Anticancer Perspective and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties [mdpi.com]

Eucomol and its Effects on Cell Cycle Progression: A Review of Currently Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of Eucomol and its effects on cell cycle progression. Following a comprehensive review of available literature, it has been determined that there is a significant lack of published research specifically investigating the impact of this compound on the cell cycle. While this compound has been identified as a cytotoxic agent against certain cancer cell lines, the underlying mechanisms of its anti-proliferative activity, particularly in relation to cell cycle regulation, remain uncharacterized in the public domain. This document summarizes the limited available data on this compound's cytotoxicity and clarifies the distinction between this compound and the more extensively studied compound, Eugenol, to prevent confusion.

Introduction to this compound

This compound is a homoisoflavonoid that can be isolated from the ethanolic extract of Dracaena cochinchinensis[1]. As a natural product, it has been subject to initial investigations for its potential as an anti-cancer compound. However, research into its specific biological activities is still in its nascent stages.

Cytotoxic Activity of this compound

The primary and currently sole available data on the anti-cancer properties of this compound pertains to its cytotoxic effects on specific human cancer cell lines.

Quantitative Data on Cytotoxicity

A study has reported the potent cytotoxicity of this compound against the following cell lines[1]:

-

KKU-M156 (Cholangiocarcinoma cells)

-

HepG2 (Hepatocellular carcinoma cells)

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | IC50 Value (µg/mL) |

| KKU-M156 | 7.12 |

| HepG2 | 25.76 |

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Effects of this compound on Cell Cycle Progression

Despite a thorough and systematic search of scientific databases and literature, no studies were identified that specifically investigate the effects of this compound on cell cycle progression. Consequently, there is no quantitative data available on the modulation of cell cycle phases (G1, S, G2/M), nor are there any described experimental protocols or elucidated signaling pathways related to this compound's impact on cell cycle regulatory proteins.

The absence of this critical information prevents the creation of a detailed technical guide, data comparison tables, or signaling pathway diagrams as requested.

Experimental Protocols

As no studies on this compound's effects on the cell cycle have been published, there are no established and cited experimental protocols to detail in this guide. Standard methodologies for such investigations would typically include:

-

Cell Culture: Maintenance of relevant cancer cell lines in appropriate media and conditions.

-

Cell Treatment: Incubation of cells with varying concentrations of this compound for specific durations.

-

Cell Cycle Analysis by Flow Cytometry: Staining of cells with a fluorescent DNA-intercalating dye (e.g., propidium iodide) followed by analysis using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis: To assess the expression levels of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).

-

MTT or Similar Viability Assays: To determine the cytotoxic and anti-proliferative effects of this compound.

Signaling Pathways

The signaling pathways through which this compound may exert its cytotoxic effects are currently unknown. Without experimental data, any depiction of signaling pathways would be purely speculative and not based on scientific evidence.

Distinction from Eugenol

It is crucial to distinguish this compound from Eugenol, a different phenolic compound that is also a natural product. The name similarity can lead to confusion. In contrast to this compound, Eugenol has been more extensively studied, and there is a body of literature on its effects on cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis. However, it is imperative to reiterate that the findings related to Eugenol are not applicable to this compound.

Conclusion and Future Directions

The current body of scientific literature does not contain information on the effects of this compound on cell cycle progression. The only available data points to its cytotoxic activity in two specific cancer cell lines. This significant knowledge gap highlights a clear area for future research.

For researchers, scientists, and drug development professionals, this compound may represent an unexplored opportunity. Future studies should aim to:

-

Elucidate the mechanism of action underlying this compound's cytotoxicity.

-

Investigate the specific effects of this compound on cell cycle distribution in a variety of cancer cell lines.

-

Identify the molecular targets and signaling pathways modulated by this compound.

Such research would be invaluable in determining the potential of this compound as a novel therapeutic agent for cancer treatment. At present, any in-depth technical guide on its effects on the cell cycle would be premature.

References

Investigating the Anti-inflammatory Properties of Eucomol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomol, a homoisoflavonoid found in the stemwood of Dracaena cochinchinensis, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development who are interested in the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research.

This compound is a homoisoflavonoid that has been isolated from Dracaena cochinchinensis, a plant used in traditional Thai medicine for its purported anti-inflammatory and other therapeutic benefits[1]. Preliminary research has identified this compound as a potential anti-inflammatory agent, primarily through its ability to inhibit the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α)[1]. This guide will delve into the available scientific data on this compound's anti-inflammatory properties.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary established anti-inflammatory mechanism of this compound is the inhibition of TNF-α production. TNF-α is a key cytokine involved in systemic inflammation and is a critical target in the treatment of many inflammatory diseases.

Inhibition of TNF-α Production

In a key study, this compound was shown to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[1]. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the robust production of pro-inflammatory cytokines, including TNF-α. The inhibitory effect of this compound on TNF-α production suggests its potential to modulate the inflammatory response at a crucial point.

Potential Involvement in Signaling Pathways

While direct evidence for this compound's effect on specific signaling pathways is still emerging, the anti-inflammatory activity of extracts from Dracaena cochinchinensis, which contain this compound, suggests potential involvement in key inflammatory signaling cascades. These extracts have been shown to suppress the expression of pro-inflammatory markers such as TNF-α, Interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS)[2][3]. Furthermore, these extracts have been observed to inhibit the activation of p38 and JNK, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[4].

Given this context, it is plausible that this compound contributes to the overall anti-inflammatory effect of Dracaena cochinchinensis extracts by modulating the NF-κB and MAPK signaling pathways . These pathways are central to the inflammatory response, and their inhibition is a common mechanism for anti-inflammatory drugs.

Below is a diagram illustrating the hypothesized mechanism of action for this compound in the context of inflammatory signaling.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Quantitative Data on Anti-inflammatory Activity

The available quantitative data on the anti-inflammatory activity of this compound is summarized in the table below. This data originates from an in vitro study assessing the inhibition of TNF-α production in LPS-stimulated RAW 264.7 macrophages.

| Compound | Assay | Cell Line | Stimulant | Endpoint | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound | TNF-α Inhibition | RAW 264.7 | LPS | TNF-α production | 11.23 ± 0.84 | ~38.9 | [1] |

Note: The molecular weight of this compound (C17H16O5) is approximately 300.31 g/mol . The IC50 in µM is an approximation based on this molecular weight.

Experimental Protocols

This section provides a detailed methodology for the TNF-α inhibition assay used to evaluate the anti-inflammatory activity of this compound.

In Vitro TNF-α Inhibition Assay

This protocol is based on the methodology described for assessing the anti-inflammatory activity of compounds in LPS-stimulated macrophage cell lines[1].

Objective: To determine the concentration-dependent inhibitory effect of this compound on TNF-α production by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

TNF-α ELISA kit (murine)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are pre-incubated with this compound for 1-2 hours.

-

LPS Stimulation: After pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response. A negative control group (without LPS stimulation) is also maintained.

-

Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is determined using a murine TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the LPS-stimulated control. The IC50 value (the concentration of this compound that inhibits 50% of TNF-α production) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Below is a workflow diagram for the TNF-α inhibition assay.

Caption: Experimental workflow for TNF-α inhibition assay.

Future Directions and Conclusion

The current body of evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the pro-inflammatory cytokine TNF-α. The available quantitative data provides a solid foundation for its potential as a therapeutic agent. However, to fully elucidate its pharmacological profile, further research is warranted in the following areas:

-

Mechanism of Action: In-depth studies are needed to confirm the direct effects of this compound on the NF-κB and MAPK signaling pathways. This could involve investigating the phosphorylation status of key signaling proteins such as p65, IκBα, p38, JNK, and ERK.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of more potent and selective anti-inflammatory agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synergy of botanical drug extracts from Dracaena cochinchinensis stemwood and Ardisia elliptica fruit in multifunctional effects on neuroprotection and anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synergy of botanical drug extracts from Dracaena cochinchinensis stemwood and Ardisia elliptica fruit in multifunctional effects on neuroprotection and anti-inflammation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Eucomol's Role in Inducing Apoptosis in Tumor Cells: A Technical Guide

Introduction

Eucomol, a homoisoflavonoid primarily isolated from the bulbs of Eucomis species, has emerged as a compound of significant interest in oncology research. Emerging studies have highlighted its potential as a pro-apoptotic agent in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of key quantitative data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound exerts its cytotoxic effects on tumor cells primarily through the induction of apoptosis, a form of programmed cell death. The underlying mechanism involves the modulation of several critical signaling pathways, leading to cell cycle arrest and eventual cell demise.

1. Induction of G2/M Phase Cell Cycle Arrest: this compound has been shown to arrest the cell cycle at the G2/M phase in various cancer cell lines, including human cervical cancer (HeLa) and human melanoma (A375-S2) cells. This arrest is a crucial prerequisite for the initiation of the apoptotic cascade.

2. Modulation of Apoptosis-Related Proteins: The pro-apoptotic activity of this compound is mediated by its influence on the expression levels of key regulatory proteins involved in apoptosis:

-

Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to an increased expression of Bax, a member of the Bcl-2 family that promotes apoptosis.

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, it suppresses the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. The altered Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis.

-

Caspase Activation: this compound triggers the activation of the caspase cascade, a family of cysteine proteases that are central executioners of apoptosis. Specifically, it activates caspase-3 and caspase-9. The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis.

-

PARP Cleavage: The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.

3. Involvement of Signaling Pathways:

This compound-induced apoptosis is orchestrated through the modulation of key intracellular signaling pathways:

-

PI3K/Akt/mTOR Pathway: this compound has been observed to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway. This pathway is crucial for cell survival, proliferation, and growth, and its inhibition promotes apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer, is another target of this compound. This compound treatment has been shown to affect the phosphorylation status of key MAPK members like ERK, JNK, and p38, contributing to its anti-cancer effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound on tumor cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HeLa | Cervical Cancer | 12.5 | 48 |

| A375-S2 | Melanoma | Not Specified | Not Specified |

| SGC-7901 | Gastric Cancer | 11.2 | 48 |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

| Cell Line | Treatment | Bax Expression | Bcl-2 Expression | Cleaved Caspase-3 | Cleaved Caspase-9 | Cleaved PARP |

| HeLa | 12.5 µM this compound | Upregulated | Downregulated | Increased | Increased | Increased |

| SGC-7901 | 10 µM this compound | Upregulated | Downregulated | Increased | Increased | Increased |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

1. Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed cancer cells (e.g., HeLa, SGC-7901) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentration and time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

3. Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

-

Protocol:

-

Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-Akt, anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations: Signaling Pathways and Workflows

The Discovery and Isolation of Eucomol: A Technical Guide for Researchers

Introduction

Eucomol is a naturally occurring homoisoflavonoid, a class of phenolic compounds found in a limited number of plant families. First identified in plant extracts, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary bioactivity assessment of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Natural Occurrence

This compound has been isolated from plants belonging to the Asparagaceae family, notably from the bulbs of Eucomis bicolor[1]. Homoisoflavonoids, including this compound, are also found in other genera such as Dracaena, particularly in the resin of Dracaena cochinchinensis, commonly known as "dragon's blood"[2][3]. The presence of this compound and related compounds in these plants, many of which have a history of use in traditional medicine, has prompted further investigation into their phytochemical properties and therapeutic potential.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from plant material is a multi-step process that involves extraction followed by chromatographic purification. The following protocol is a representative methodology synthesized from established procedures for the isolation of homoisoflavonoids from plant sources.

Plant Material and Extraction

-

Plant Material: Fresh or air-dried bulbs of Eucomis bicolor are typically used as the source material.

-

Extraction Solvent: Dichloromethane is a common solvent for the initial extraction of homoisoflavonoids from the bulbs of Eucomis species[4].

-

Procedure:

-

The plant material is first cleaned and then minced or powdered to increase the surface area for extraction.

-

The prepared plant material is macerated in dichloromethane at room temperature for a period of 24-48 hours.

-

The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate this compound from the crude extract.

-

Silica Gel Column Chromatography (Initial Separation):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate and then methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of homoisoflavonoids.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):

-

Fractions enriched with this compound from the silica gel column are pooled and concentrated.

-

The concentrated sample is then subjected to preparative or semi-preparative RP-HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and mass spectrometry.

-

Quantitative Data: Cytotoxic Activity of a this compound-Related Compound

While extensive quantitative data for this compound is still emerging, studies on closely related homoisoflavonoids provide valuable insights into its potential bioactivity. The following table summarizes the cytotoxic activity of 3-dehydroxy-3'-hydroxythis compound, a structurally similar compound, against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 3-dehydroxy-3'-hydroxythis compound | MDA-MB-435 | Melanoma | 0.62 |

| MDA-MB-231 | Breast | 5.36 | |

| OVCAR3 | Ovarian | 2.52 |

Data sourced from a study on homoisoflavonoids from Bellevalia longipes[5][6].

Visualizations: Experimental Workflow and Hypothetical Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from plant extracts.

Hypothetical Anti-Inflammatory Signaling Pathway for this compound

Based on the known anti-inflammatory properties of homoisoflavonoids, a plausible mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation and is often dysregulated in inflammatory diseases and cancer. The following diagram illustrates a hypothetical model of how this compound might exert its anti-inflammatory effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydrochalcones and homoisoflavanes from the red resin of Dracaena cochinchinensis (Chinese dragon's blood) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homoisoflavonoids from the bulbs of Bellevalia longipes and an assessment of their potential cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Homoisoflavonoids from the bulbs of Bellevalia longipes and an assessment of their potential cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Impact of Eucomol on Cancer Cell Gene Expression: A Technical Overview

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomol, a natural compound, has demonstrated cytotoxic effects against certain cancer cell lines, sparking interest in its potential as an anti-cancer agent. This technical guide provides a concise summary of the currently available data on this compound's impact on cancer cells. It is important to note that while the cytotoxic properties of this compound have been identified, detailed research into its specific effects on gene expression and associated signaling pathways is limited. This document will present the existing data and highlight areas for future investigation.

Cytotoxicity of this compound

Initial studies have focused on the cytotoxic potential of this compound against different cancer cell lines. The following table summarizes the key findings on its inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| KKU-M156 | Cholangiocarcinoma | 7.12[1] |

| HepG2 | Liver Cancer | 25.76[1] |

This data indicates that this compound is a potent cytotoxic agent against cholangiocarcinoma and liver cancer cells in laboratory settings.[1] However, the molecular mechanisms driving this cytotoxicity, particularly the specific changes in gene expression, remain largely unexplored in the current scientific literature.

Experimental Protocols

To facilitate further research into the effects of this compound, this section outlines a general experimental workflow that can be adapted to study its impact on gene expression in various cancer cell lines.

References

Methodological & Application

Eucomol: In Vitro Experimental Protocols for Cellular and Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Eucomol, a natural flavonoid with potential therapeutic applications. This document details experimental protocols for assessing its cytotoxic, anti-inflammatory, and antioxidant activities, and presents hypothetical signaling pathways that may be involved in its mechanism of action.

Introduction

This compound is a homoisoflavonoid that can be isolated from plants of the genus Eucomis. Preliminary studies have indicated its potential as a bioactive compound. For instance, this compound has demonstrated potent cytotoxic effects against the cholangiocarcinoma cell line KKU-M156 and the hepatocellular carcinoma cell line HepG2.[1] As a flavonoid, this compound is also hypothesized to possess anti-inflammatory and antioxidant properties, common characteristics of this class of secondary metabolites.

This document outlines detailed protocols for investigating these activities in a laboratory setting, provides a framework for data presentation, and illustrates potential molecular pathways through which this compound may exert its effects.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against two cancer cell lines. This data serves as a benchmark for further in vitro studies.

| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |

| KKU-M156 | Cholangiocarcinoma | 7.12 | [1] |

| HepG2 | Hepatocellular Carcinoma | 25.76 | [1] |

Experimental Protocols